molecular formula C20H29N3O3 B5514317 1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone

1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone

Cat. No. B5514317
M. Wt: 359.5 g/mol
InChI Key: HHGCNFGXINIIJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone often involves multi-step processes that may include the use of catalytic amounts of compounds and reactions under specific conditions. For instance, a novel carbonylation reaction involving dehydrogenation and carbonylation at a C−H bond has been documented, indicating the complexity and innovative approaches used in synthesizing such compounds (Ishii et al., 1997).

Molecular Structure Analysis

Molecular and crystal structure analyses provide insights into the conformation and packing of molecules in crystals, crucial for understanding the compound's behavior in various conditions. Studies have shown that molecules like 1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone can form an extended network of intramolecular and intermolecular hydrogen bonds, highlighting the role of hydrogen bonds in molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can be diverse, influenced by the structure and functional groups present. For example, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives has shown unique regioselectivity, leading to the synthesis of highly conjugated bisindolyl-p-quinone derivatives, demonstrating the compound's reactive versatility (Amani, Khazalpour, & Nematollahi, 2012).

Physical Properties Analysis

The physical properties of 1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone and similar compounds can be deduced from their molecular and crystal structures. The arrangement of molecules in the crystal lattice and their interaction through hydrogen bonding and C-H…π interactions significantly affect the compound's physical properties (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties are closely tied to the compound's structure and the functional groups it contains. Studies on related compounds have explored various chemical behaviors, including their reactivity under specific conditions, highlighting the importance of the compound's electronic and steric factors in determining its chemical properties (Saxena, Agarwal, Patnaik, & Saxena, 1990).

properties

IUPAC Name

1-ethyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-2-22-16-17(8-9-19(22)24)20(25)23-12-10-21(11-13-23)14-15-26-18-6-4-3-5-7-18/h3-7,17H,2,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGCNFGXINIIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CCC1=O)C(=O)N2CCN(CC2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone

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